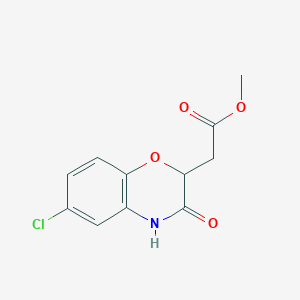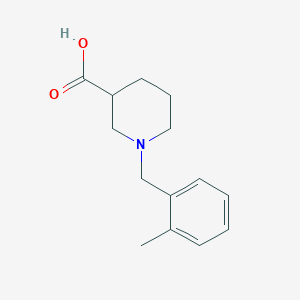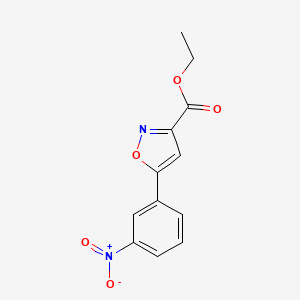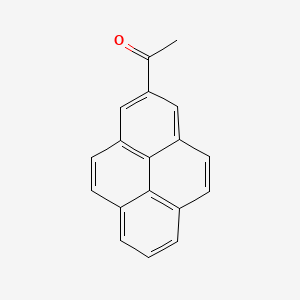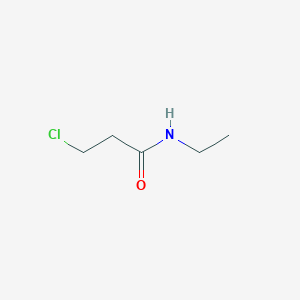
3-chloro-N-ethylpropanamide
Übersicht
Beschreibung
3-chloro-N-ethylpropanamide is a chemical compound with the CAS number 4269-31-2 . It is used in biochemical research .
Molecular Structure Analysis
The molecular formula of 3-chloro-N-ethylpropanamide is C5H10ClNO . It has a molecular weight of 135.59 .Physical And Chemical Properties Analysis
3-chloro-N-ethylpropanamide is a solid at room temperature . It has a predicted melting point of 70.77°C and a predicted boiling point of approximately 272.9°C at 760 mmHg . The density is predicted to be approximately 1.1 g/cm^3 . The refractive index is predicted to be 1.44 .Wissenschaftliche Forschungsanwendungen
Bacterial Degradation of Atrazine
A study by Crawford, Traina, & Tuovinen (2000) explored the biodegradation of atrazine, a compound similar to 3-chloro-N-ethylpropanamide, under various redox conditions. This research is significant for understanding how atrazine, and potentially related compounds, can be biodegraded in different environmental contexts.
Reduction of Acrylamide by 3-Aminopropanamide
Wu et al. (2018) investigated the reduction of acrylamide by 3-Aminopropanamide, a compound structurally related to 3-chloro-N-ethylpropanamide. Their findings, which include the characterization of the adducts formed and the impact of various conditions on acrylamide reduction, provide insights into chemical reactions involving similar compounds (Wu, Zheng, Zhang, Huang, & Ou, 2018).
Antimicrobial Activity of 3-Arylpropanamides
Research by Grishchuk et al. (2013) assessed the antimicrobial activity of 3-arylpropanamides, which are chemically related to 3-chloro-N-ethylpropanamide. They found that these compounds exhibit low antimicrobial activity against various microbial strains, and the introduction of pharmacophore groups to the aromatic ring did not significantly enhance their activity (Grishchuk et al., 2013).
Fluorescence Enhancement of Er3+ Ion by Glibenclamide
Faridbod et al. (2009) conducted a study on Glibenclamide, a compound that shares structural similarities with 3-chloro-N-ethylpropanamide. They explored its capacity to enhance the fluorescence intensity of erbium (Er), demonstrating potential applications in developing fluorimetric probes and understanding interactions in biochemical reactions (Faridbod, Ganjali, Larijani, & Norouzi, 2009).
Asymmetric Reduction Using Saccharomyces cerevisiae
Yang et al. (2009) researched the asymmetric reduction of 3-chloropropiophenone to (S)-3-chloro-1-phenylpropanol, a process involving a compound related to 3-chloro-N-ethylpropanamide. This study contributes to the field of organic synthesis, particularly in the production of chiral precursors for antidepressants (Yang, Zhimin, Yao, & Xu, 2009).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-chloro-N-ethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClNO/c1-2-7-5(8)3-4-6/h2-4H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGHIRFMAVFBVDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50393252 | |
| Record name | 3-chloro-N-ethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50393252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4269-31-2 | |
| Record name | 3-chloro-N-ethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50393252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B1598589.png)
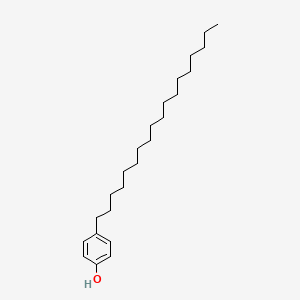
![4-Methoxy-3-[(3-methylbenzyl)oxy]benzaldehyde](/img/structure/B1598593.png)

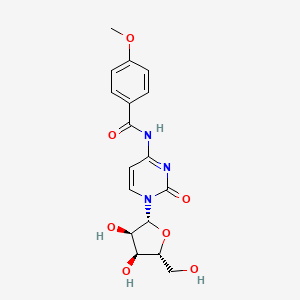
![2-[[1-[6-Amino-2-[[2-[[2-(4-aminophenyl)acetyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B1598597.png)
![2-[[4-amino-2-[[2-[[1-[2-[[2-[[2-[[2-[[5-(diaminomethylideneamino)-2-[(2,4-diamino-4-oxobutanoyl)amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoic acid](/img/structure/B1598598.png)
